![molecular formula C8H9ClN2 B13043193 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine](/img/structure/B13043193.png)
4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine is a heterocyclic compound with a unique structure that incorporates both a cyclopentane ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine with cyclopentanone in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted pyridines .
Applications De Recherche Scientifique
4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparaison Avec Des Composés Similaires
- 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-ol
- 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine
- 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one
Uniqueness: 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine stands out due to its specific substitution pattern and the presence of both a chloro group and an amine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research domains .
Propriétés
Formule moléculaire |
C8H9ClN2 |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-5-2-1-3-7(5)11-4-6(8)10/h4H,1-3,10H2 |
Clé InChI |
HRXLRASFGRGVTC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CN=C2C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)

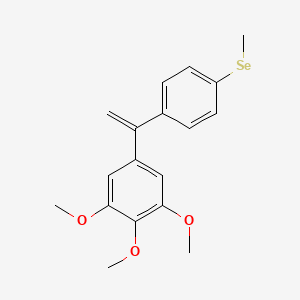


![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
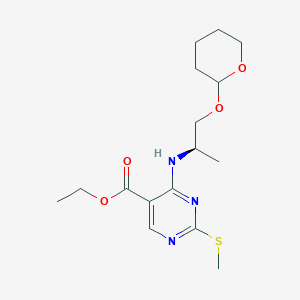
![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043151.png)
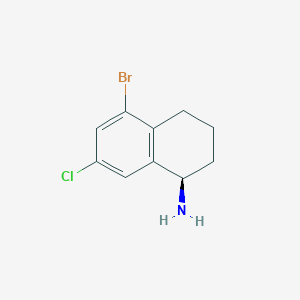
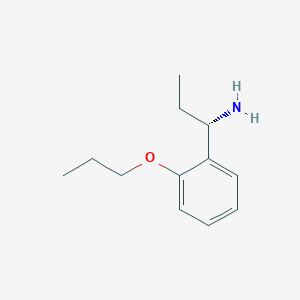
![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)
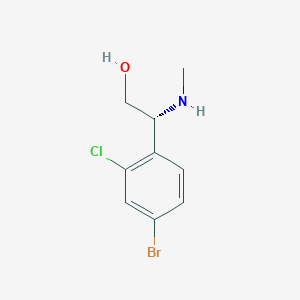
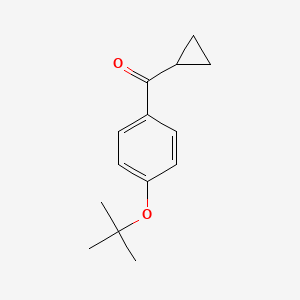
![3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)
